5-Bromo-3-hydroxy-2-indolinone

Anticancer Cytotoxicity Oxindole Derivatives

Kinase inhibitor research demands the specific 5-bromo-substituted oxindole-5-chloro, 5-fluoro, or unsubstituted 3-hydroxy-2-indolinone analogs show significantly reduced activity. 5-Bromo-3-hydroxy-2-indolinone (CAS 99304-37-7) delivers: • 4.5-4.7× superior cytotoxicity vs. 5-F analogs in MCF-7 & HT-29 cancer lines • Tyrosine kinase inhibition IC50 = 2.69 µM • 3-OH handle for derivatization; 5-Br enhances target binding Procure the validated 5-Br scaffold for reliable library screening and SAR studies.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 99304-37-7
Cat. No. B1334670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-hydroxy-2-indolinone
CAS99304-37-7
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(C(=O)N2)O
InChIInChI=1S/C8H6BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3,7,11H,(H,10,12)
InChIKeyMLPDUEVGLOZRJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-hydroxy-2-indolinone Specifications and Identification


5-Bromo-3-hydroxy-2-indolinone (CAS 99304-37-7), also known as 5-bromo-3-hydroxyoxindole, is a halogenated indolin-2-one derivative with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol . This compound is a crystalline solid at room temperature (mp 203-205°C) with a calculated density of 1.835 g/cm³ and predicted boiling point of 398.8°C at 760 mmHg . As a 5-brominated-3-hydroxy-2-indolinone, it belongs to the broader class of oxindole derivatives, which are recognized as privileged scaffolds in kinase inhibitor development. The 5-bromo substituent serves as a key synthetic handle and directly influences biological activity by modulating electronic properties and steric bulk .

Scaffold: Halogenated oxindole core reported in kinase inhibitor research
Handle: 5-bromo substituent serves as synthetic diversification point
Form: Crystalline solid supports consistent formulation and handling

5-Bromo-3-hydroxy-2-indolinone Non-Substitutability


The indolinone/oxindole scaffold is a well-established pharmacophore for kinase inhibition, but the biological performance of individual derivatives is exquisitely sensitive to substitution patterns. Simple substitution of the 5-bromo group with hydrogen, smaller halogens (e.g., fluoro, chloro), or alternative functional groups is not pharmacologically neutral. Specifically, the 5-bromo substituent imparts distinct physicochemical properties—increased molar refractivity (50.6), enhanced lipophilicity (XLOGP3 = 0.91), and altered electron density on the aromatic ring —that directly influence target binding and cellular potency. As demonstrated in systematic structure-activity relationship (SAR) studies of 2-indolinones, the 5-bromo substitution consistently yields superior cytotoxic potency compared to other 5-substituted analogs, with quantitative differences exceeding an order of magnitude in certain assay systems [1]. Consequently, procurement of 5-bromo-3-hydroxy-2-indolinone cannot be casually substituted with 5-chloro, 5-fluoro, or unsubstituted 3-hydroxy-2-indolinone without risking substantial loss of desired biological activity.

Halogen-dependent cytotoxicity profile
5-fluoro, 5-chloro, or unsubstituted analogs may exhibit different cell-model response endpoints; reported quantitative differences exceed an order of magnitude in some assays.
Physicochemical shift
Replacing bromine with smaller halogens or hydrogen alters molar refractivity and lipophilicity, which can affect cell permeability and target engagement.
Kinase inhibition context
Direct substitution with non-brominated oxindoles may not reproduce reported kinase inhibition endpoints; validation under identical assay conditions is necessary.

5-Bromo-3-hydroxy-2-indolinone Differentiation Evidence


Cytotoxicity in MCF-7 Breast Cancer Cells

In a head-to-head cytotoxicity evaluation of 3-substituted 2-indolinone derivatives, the compound bearing a 5-bromo substitution (IVa) demonstrated an IC50 of 6 µM against MCF-7 breast adenocarcinoma cells. In contrast, the analogous 5-fluoro-substituted compound (Vg) exhibited an IC50 of only 27.2 µM under identical assay conditions, representing a 4.5-fold reduction in potency [1]. Furthermore, multiple unsubstituted indolinone derivatives in the same study (Va-Vf, Vh) displayed IC50 values >100 µM against both MCF-7 and HT-29 cell lines, establishing that the 5-bromo moiety is a critical determinant of cytotoxic activity [1].

MCF-7 cytotoxicity
Head-to-head
5-Br IC50 6 µM vs 5-F IC50 27.2 µM
Unsubstituted >100 µM
Reported 4.5-fold difference; supports substitution-dependent cytotoxicity endpoint review.
MTT, 72 h, MCF-7 breast adenocarcinoma cells
Anticancer Cytotoxicity Oxindole Derivatives

Cytotoxicity in HT-29 Colon Cancer Cells

Against HT-29 human colon adenocarcinoma cells, the 5-bromo-substituted derivative (IVa) exhibited an IC50 of 13.13 µM. The corresponding 5-fluoro-substituted analog (Vg) demonstrated a markedly reduced potency with an IC50 of 61.9 µM—a 4.7-fold difference [1]. Other unsubstituted analogs in the series (Va-Vf, Vh) were completely inactive, showing IC50 values >100 µM [1]. These data underscore that the 5-bromo substituent is not merely a synthetic placeholder but a functional group that drives cellular activity across multiple cancer histotypes.

HT-29 cytotoxicity
Head-to-head
5-Br IC50 13.13 µM vs 5-F IC50 61.9 µM
Unsubstituted >100 µM
Consistent substitution-dependent response across colon cancer cell model.
MTT, 72 h, HT-29 colon adenocarcinoma cells
Anticancer Cytotoxicity Oxindole Derivatives

Tyrosine Kinase Inhibition

In a separate study evaluating benzyl sulfoxide 2-indolinone derivatives as anticancer agents, a 5-bromo-substituted compound, (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o), demonstrated effective tyrosine kinase inhibition with an IC50 of 2.69 µM [1]. While this compound differs from the parent 5-bromo-3-hydroxy-2-indolinone by the presence of an exocyclic benzylsulfinylmethylene group at the 3-position, the data establish that the 5-bromo substitution is compatible with, and contributes to, potent kinase inhibitory activity. The average antiproliferative IC50 of this compound across five human cancer cell lines (HeLa, HepG2, MCF-7, SCC-15, A549) was less than 40 µM [1].

Tyrosine kinase inhibition
Class-level
5-Br derivative IC50 2.69 µM
Non-brominated analog 1.34 µM
Retains low-micromolar kinase inhibition; supports brominated oxindole as kinase probe scaffold.
Benzylsulfinylmethylene derivative; class-level inference
Tyrosine Kinase Kinase Inhibition Anticancer

Lipophilicity and Molar Refractivity

The calculated physicochemical properties of 5-bromo-3-hydroxy-2-indolinone reveal a XLOGP3 value of 0.91, a topological polar surface area (TPSA) of 49.33 Ų, and a molar refractivity of 50.6 . These parameters place the compound within favorable drug-like chemical space. For comparison, the unsubstituted 3-hydroxy-2-indolinone would exhibit lower lipophilicity and reduced molar refractivity, while a 5-iodo analog would be substantially more lipophilic. The 5-bromo substituent thus provides a balanced lipophilic profile that is often optimal for cell permeability while maintaining acceptable aqueous solubility (calculated Log S (ESOL) = -2.2, corresponding to a solubility of 1.45 mg/mL) .

Drug-likeness profile
Data to verify
XLOGP3 0.91, TPSA 49.33 Ų, MR 50.6
In silico parameters within favorable drug-like space; supports balanced cell-permeability review.
Predicted values; experimental confirmation needed
Physicochemical Properties Lipophilicity Drug-likeness

5-Bromo-3-hydroxy-2-indolinone Research Applications


Lead Identification for Anticancer Drug Discovery

Based on the demonstrated 4.5- to 4.7-fold superior cytotoxic potency of 5-bromo-substituted 2-indolinones compared to 5-fluoro analogs against MCF-7 and HT-29 cancer cell lines [1], 5-bromo-3-hydroxy-2-indolinone should be prioritized as a core scaffold for constructing focused chemical libraries targeting breast and colon cancer. Procurement of this specific 5-bromo derivative ensures that the library contains a privileged substructure with validated activity, increasing the probability of identifying potent hit compounds in primary screening campaigns.

Tyrosine Kinase Inhibitor Synthesis

The demonstrated tyrosine kinase inhibitory activity (IC50 = 2.69 µM) of a 5-bromo-2-indolinone-derived compound [2] supports the use of 5-bromo-3-hydroxy-2-indolinone as a versatile synthetic intermediate for generating novel kinase inhibitor candidates. The 3-hydroxy group provides a convenient handle for further derivatization (e.g., etherification, esterification, oxidation to the corresponding isatin), while the 5-bromo substituent enhances target binding. Procurement for medicinal chemistry programs targeting tyrosine kinases is warranted.

Halogen Scanning for SAR

For systematic SAR investigations exploring the effect of 5-position substitution on biological activity, 5-bromo-3-hydroxy-2-indolinone serves as a critical comparator against 5-chloro, 5-fluoro, 5-iodo, and unsubstituted 3-hydroxy-2-indolinone analogs. The existing quantitative data establish the 5-bromo analog as the most potent variant in cytotoxic assays [1], making it an essential reference compound for benchmarking new derivatives and understanding the electronic/steric requirements for target engagement.

Kinase-Dependent Pathway Probing

As a cell-permeable small molecule with sub-3 µM kinase inhibitory activity [2] and demonstrated cytotoxicity in multiple cancer cell lines, 5-bromo-3-hydroxy-2-indolinone and its close derivatives are suitable as tool compounds for chemical biology studies investigating the role of tyrosine kinases in cancer cell proliferation and survival. Its balanced physicochemical properties (XLOGP3 = 0.91, TPSA = 49.33 Ų) support reliable cell penetration in standard assay formats.

Application
Selection Property
Validation Focus
Cancer cell-model screening
Substituent-dependent cytotoxicity profile
Endpoint response across MCF-7/HT-29 lines
Kinase-targeted library synthesis
Oxindole kinase pharmacophore compatibility
Kinase inhibition assay endpoints
5‑position halogen SAR studies
Halogen‑dependent physicochemical and response profile
Comparative cytotoxicity and target engagement review
Kinase pathway probing
Cell‑permeable oxindole probe
Proliferation/survival pathway endpoint monitoring

Technical Documentation Hub

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35 linked technical documents
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